molecular formula C11H14FNO2 B8793668 Ethyl 2-[(4-fluorophenyl)methylamino]acetate

Ethyl 2-[(4-fluorophenyl)methylamino]acetate

Cat. No.: B8793668
M. Wt: 211.23 g/mol
InChI Key: UESJBBBCMQPVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-fluorophenyl)methylamino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorobenzylamino group attached to an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-fluorophenyl)methylamino]acetate typically involves the reaction of 4-fluorobenzylamine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluorobenzylamine attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-fluorophenyl)methylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-[(4-fluorophenyl)methylamino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-fluorophenyl)methylamino]acetate involves its interaction with specific molecular targets. The fluorobenzylamino group can interact with enzymes or receptors, modulating their activity. The ester moiety may undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobenzylamino)-acetic acid ethyl ester
  • (4-Bromobenzylamino)-acetic acid ethyl ester
  • (4-Methylbenzylamino)-acetic acid ethyl ester

Uniqueness

Ethyl 2-[(4-fluorophenyl)methylamino]acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and chemical synthesis.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)methylamino]acetate

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3

InChI Key

UESJBBBCMQPVTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluorobenzylamine (13.86 g, 110 mmol) was dissolved in 25 ml THF and the solution was cooled to 0° C. Bromo-acetic acid ethyl ester (8.35 g, 50 mmol) dissolved in 25 ml THF was added dropwise at 0° C. After stirring for 2 hours at room temperature the solid was filtered off and the fitrate was evaporated. The title compound was purified by chromatography (SiO2, c-hexane/ethyl acetate, 2/1) and was isolated as yellow oil (10.35 g, 98%).
Quantity
13.86 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
98%

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